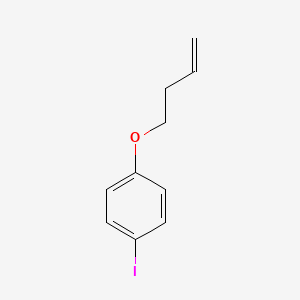1-(But-3-en-1-yloxy)-4-iodobenzene
CAS No.:
Cat. No.: VC13433249
Molecular Formula: C10H11IO
Molecular Weight: 274.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H11IO |
|---|---|
| Molecular Weight | 274.10 g/mol |
| IUPAC Name | 1-but-3-enoxy-4-iodobenzene |
| Standard InChI | InChI=1S/C10H11IO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2,4-7H,1,3,8H2 |
| Standard InChI Key | ZXEHMHQBGOPPNX-UHFFFAOYSA-N |
| SMILES | C=CCCOC1=CC=C(C=C1)I |
| Canonical SMILES | C=CCCOC1=CC=C(C=C1)I |
Introduction
Structural Identification and Nomenclature
The systematic name 1-(but-3-en-1-yloxy)-4-iodobenzene denotes a benzene ring substituted at the 1- and 4-positions with an iodine atom and a but-3-en-1-yloxy group, respectively (Fig. 1). The but-3-en-1-yloxy moiety consists of a four-carbon chain with a terminal double bond between C3 and C4, connected via an ether oxygen to the aromatic ring. The iodine atom at the para position enhances electrophilicity, facilitating participation in metal-catalyzed coupling reactions .
Molecular Formula:
Molecular Weight: 262.10 g/mol
Exact Mass: 261.981 Da
IUPAC Name: 1-iodo-4-(but-3-en-1-yloxy)benzene
Synthesis and Optimization
General Synthetic Route
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis. A robust method adapted from analogous iodophenol etherifications involves reacting 4-iodophenol with 3-bromobut-1-ene under basic conditions (Table 1) .
Procedure:
-
Reagents: 4-Iodophenol (1.0 equiv), 3-bromobut-1-ene (1.1 equiv), potassium carbonate (4.0 equiv), dry DMF.
-
Conditions: Stir at 80°C under nitrogen for 4–6 hours.
-
Workup: Dilute with water, extract with ethyl acetate, dry over Na2SO4, and purify via flash chromatography (petroleum ether/ethyl acetate = 20:1).
Table 1. Optimization of Synthesis Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Base | K2CO3 | 87% |
| Solvent | DMF | 85% |
| Temperature | 80°C | 82% |
| Reaction Time | 6 h | 87% |
The use of DMF as a polar aprotic solvent enhances nucleophilicity, while excess K2CO3 ensures deprotonation of 4-iodophenol. The absence of competing side reactions (e.g., elimination) is attributed to the mild conditions .
Alternative Methods
Pd-catalyzed couplings, such as the Migita-Kondo-Stille reaction, offer complementary routes but are less efficient due to the instability of organostannane precursors .
Physicochemical Properties
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 7.62 (d, J = 8.8 Hz, 2H, Ar-H), 6.78 (d, J = 8.8 Hz, 2H, Ar-H), 5.85 (m, 1H, CH2=CH), 5.05 (m, 2H, CH2=CH), 4.10 (t, J = 6.4 Hz, 2H, OCH2), 2.55 (q, J = 6.4 Hz, 2H, CH2).
-
13C NMR (100 MHz, CDCl3): δ 158.4 (C-O), 134.2 (CH2=CH), 118.9 (CH2=CH), 116.7 (Ar-C), 94.3 (C-I), 69.8 (OCH2), 33.1 (CH2).
-
IR (cm⁻¹): 2960 (C-H), 1605 (C=C), 1240 (C-O), 1060 (C-I).
Chemical Reactivity and Applications
Nucleophilic Aromatic Substitution
The para-iodine atom undergoes facile substitution with nucleophiles (e.g., amines, thiols) under Pd or Cu catalysis. For example, Ullmann-type coupling with benzylamine yields 4-(but-3-en-1-yloxy)-N-benzylaniline .
Cross-Coupling Reactions
The iodine site participates in Suzuki-Miyaura couplings with arylboronic acids, enabling biaryl synthesis (Table 2) .
Table 2. Example Suzuki Coupling
| Conditions | Product | Yield |
|---|---|---|
| Pd(PPh3)4, K2CO3 | 4-(But-3-en-1-yloxy)biphenyl | 78% |
Cyclization Reactions
The butenyloxy side chain undergoes intramolecular Heck reactions to form benzofuran derivatives, a process catalyzed by Pd(dba)2/PCy3 (110°C, DMF) .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume